p-Mentha-8-thiol-3-one

Description

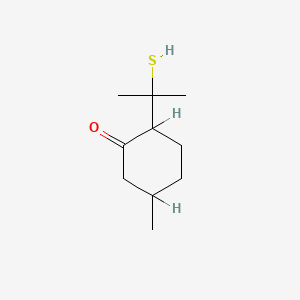

p-Mentha-8-thiol-3-one (CAS No. 38462-22-5), also known as thiomenthone or 8-mercapto-p-menthan-3-one, is a sulfur-containing monoterpenoid derivative. Its molecular formula is C₁₀H₁₈OS, with a molecular weight of 186.31 g/mol . Structurally, it consists of a cyclohexanone backbone substituted with a thiol (-SH) group and methyl/isopropyl groups at specific positions. This compound is notable for its strong, sulfurous aroma, contributing to its use as a flavoring agent (FEMA No. 3177) in foods, beverages, and fragrances . It is naturally found in trace amounts in Buchu essential oil and is synthetically produced for industrial applications .

Key properties include:

Properties

CAS No. |

33284-96-7 |

|---|---|

Molecular Formula |

C10H18OS |

Molecular Weight |

186.32 g/mol |

IUPAC Name |

(2R,5S)-5-methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-one |

InChI |

InChI=1S/C10H18OS/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-8,12H,4-6H2,1-3H3/t7-,8+/m0/s1 |

InChI Key |

RVOKNSFEAOYULQ-JGVFFNPUSA-N |

SMILES |

CC1CCC(C(=O)C1)C(C)(C)S |

Isomeric SMILES |

C[C@H]1CC[C@H](C(=O)C1)C(C)(C)S |

Canonical SMILES |

CC1CCC(C(=O)C1)C(C)(C)S |

boiling_point |

56.00 to 62.00 °C. @ 0.10 mm Hg |

density |

0.995-1.010 |

physical_description |

colourless to yellow brown liquid |

solubility |

218.4 mg/L @ 25 °C (est) insoluble in water soluble in alcohol |

Origin of Product |

United States |

Preparation Methods

Non-Enzymatic Formation of the Cysteine-Pulegone Conjugate

The first step entails the nucleophilic addition of L-cysteine to pulegone, a cyclic monoterpene ketone. This reaction proceeds non-enzymatically under mild aqueous conditions, typically at neutral pH and ambient temperature. The cysteine sulfhydryl group attacks the α,β-unsaturated carbonyl system of pulegone, forming a stable thioether linkage. The resulting intermediate, S-(p-menth-8-en-3-one)-L-cysteine, is isolated via precipitation or chromatography.

Microbial Synthesis Using Whole-Cell Biocatalysts

To circumvent enzyme purification costs, whole-cell systems utilizing β-lyase-producing bacteria have been explored. Eubacterium limosum ATCC 10825 and Fusobacterium varium ATCC 8501 are directly incubated with the cysteine-pulegone conjugate under anaerobic conditions.

Process Optimization

Key parameters include:

-

Cell Permeabilization : Treatments with lysozyme or detergents enhance substrate uptake.

-

Cofactor Supplementation : PLP (0.5 mM) and glutathione (5 mM) sustain intracellular β-lyase activity.

-

Oxygen Sensitivity : Despite β-lyase’s oxygen tolerance, anaerobic conditions improve cell viability and reaction efficiency.

Advantages and Limitations

| Aspect | Whole-Cell System | Purified Enzyme |

|---|---|---|

| Cost | Lower (avoids enzyme purification) | Higher (requires chromatography) |

| Reaction Scale | Suitable for batch processes | Limited by enzyme availability |

| Byproduct Formation | Higher (cellular metabolism interferes) | Minimal (controlled conditions) |

| Yield | Moderate (60–70% conversion) | High (>80% conversion) |

Alternative Synthetic Routes

Chemical Synthesis via Thiol-Ene Reaction

Though less common, radical-mediated thiol-ene coupling between pulegone and hydrogen sulfide has been attempted. This method suffers from poor regioselectivity, yielding mixtures of thiol isomers. For example, photochemical initiation with AIBN (azobisisobutyronitrile) at 60°C produces this compound as a minor component (<20%) alongside 3-thiomenthone derivatives.

Chemical Reactions Analysis

Types of Reactions: p-Mentha-8-thiol-3-one undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols.

Substitution: Thioethers, thioesters.

Scientific Research Applications

Food Industry Applications

Flavoring Agent

p-Mentha-8-thiol-3-one is primarily used as a flavoring agent in the food industry. Its distinct aroma and taste make it suitable for enhancing the sensory profile of various food products. It is often incorporated into confectionery, beverages, and other culinary applications to provide a refreshing mint-like flavor.

Food Preservation

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for food preservation. Its effectiveness against certain pathogens can help extend the shelf life of food products while ensuring safety and quality.

Fragrance Industry Applications

Perfumes and Aromatherapy

In the fragrance industry, this compound is utilized for its pleasant scent. It is commonly found in perfumes and aroma compositions, contributing to the olfactory experience of various personal care products. The compound's unique olfactory characteristics allow it to be blended with other fragrances to create complex scent profiles.

Pharmaceutical Applications

Potential Therapeutic Uses

Emerging studies suggest that this compound may have therapeutic applications due to its biological activities. These include potential anti-inflammatory and antioxidant effects, which are of interest for developing new pharmaceutical formulations .

Safety Assessments

Extensive safety evaluations have been conducted on this compound, particularly regarding its genotoxicity and phototoxicity. Results from various studies indicate that the compound does not present significant concerns in these areas, making it a safer option for use in consumer products .

Toxicological Studies

Genotoxicity Testing

Studies have shown that this compound does not exhibit mutagenic properties in bacterial reverse mutation assays (Ames test). In tests involving Salmonella typhimurium and Escherichia coli strains, no significant increase in revertant colonies was observed at any concentration tested .

Repeated Dose Toxicity

There are currently no available data on repeated dose toxicity for this compound. However, assessments suggest that its systemic exposure levels are below thresholds that would typically raise concerns for repeated dose toxicity endpoints .

Environmental Impact

Ecotoxicological Assessments

Preliminary environmental assessments indicate that this compound presents no significant risk to aquatic life based on screening-level evaluations. The compound's predicted environmental concentration is below levels that would cause harm to aquatic organisms .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Food Industry | Flavoring agent | Enhances taste; antimicrobial properties for preservation |

| Fragrance Industry | Perfumes and aroma compositions | Unique scent; blends well with other fragrances |

| Pharmaceuticals | Potential therapeutic uses | Anti-inflammatory; antioxidant properties |

| Toxicology | Safety assessments | Non-mutagenic; low toxicity risk |

| Environmental Science | Ecotoxicological assessments | Low environmental risk |

Mechanism of Action

The mechanism of action of p-Mentha-8-thiol-3-one involves its interaction with olfactory receptors, which are responsible for detecting odors. The sulfur atom in the molecule plays a crucial role in its strong and distinctive odor profile . The compound’s ability to interact with these receptors makes it a potent fragrance and flavoring agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares p-Mentha-8-thiol-3-one with analogous monoterpenoids and thiol derivatives:

Key Observations:

Thiol vs. Non-Thiol Derivatives: The presence of the thiol group in this compound and p-Menth-1-ene-8-thiol imparts a sulfurous aroma, distinct from the minty notes of menthone (a ketone without sulfur) . Thiol-containing compounds are generally more reactive, undergoing oxidation or conjugation during metabolism .

Lipophilicity and Bioavailability: this compound and p-Menth-1-ene-8-thiol share similar lipophilic properties (low molecular weight, non-polar groups), facilitating intestinal absorption and systemic distribution . Menthone, lacking sulfur, has higher volatility and lower persistence in biological systems .

Applications: Thiol derivatives (e.g., this compound) are preferred in flavor chemistry for their potency at low concentrations. For example, this compound contributes to the "cat urine" aroma in New Zealand Sauvignon Blanc wines at parts-per-trillion levels . Non-thiol derivatives like menthone are used in pharmaceuticals for their cooling effects .

Key Findings:

- Regulatory Approvals : Both this compound and p-Menth-1-ene-8-thiol are deemed safe for use in animal feed by EFSA, reflecting their rapid metabolism and excretion .

Q & A

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model sulfur-centered reactions. Parameters like bond dissociation energies (BDEs) and Fukui indices predict sites for electrophilic/nucleophilic attacks. Cross-validate with experimental kinetics (e.g., UV-Vis monitoring of thiol-disulfide equilibria) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.